molecular formula C14H13N3O3 B2925005 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034375-57-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2925005
CAS No.: 2034375-57-8
M. Wt: 271.276
InChI Key: SHFYZUZYDKQURM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. It starts with the construction of the furan and pyrazole rings, which are then linked via an ethyl bridge. The specific conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield.

  • Industrial Production Methods: For large-scale production, the synthesis route is optimized to minimize costs and maximize yield. Techniques such as continuous flow chemistry and catalysis are often employed. Rigorous purification methods, like crystallization and chromatography, are used to ensure high purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: Common oxidizing agents, reducing agents, and electrophiles or nucleophiles are used to modify the structure or introduce new functional groups. Typical conditions might involve specific solvents, temperature controls, and catalysts.

  • Major Products Formed: The primary products depend on the type of reaction; for instance, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield furan-2-ethylamine derivatives.

Scientific Research Applications

  • Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is used in the development of new synthetic methodologies and as a building block for more complex molecules.

  • Biology: It is investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

  • Medicine: Preliminary research suggests possible therapeutic applications due to its biological activity, though clinical uses are still under investigation.

  • Industry: The compound is explored in the development of new materials and chemical processes.

5. Mechanism of Action: : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to biological effects such as reduced inflammation or inhibited cell proliferation. The exact pathways are still subjects of ongoing research.

6. Comparison with Similar Compounds: : this compound is compared to other compounds with similar structures, such as other pyrazole-furan hybrids. Similar compounds include:

  • N-(2-(5-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

This compound's uniqueness lies in its specific substitution pattern on the pyrazole and furan rings, which can lead to different biological activities and reactivities compared to its analogs.

Hope you find this insightful!

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFYZUZYDKQURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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